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Compound of Interest

Compound Name: 4-Methylpiperidin-2-one

Cat. No.: B2599872

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Methylpiperidin-2-one (CeéH11NO), a heterocyclic compound of interest in chemical synthesis
and drug development. As a lactam, its structural confirmation and purity assessment are
critically dependent on a multi-technique spectroscopic approach. This document offers a
detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, grounded in the principles of analytical chemistry and supported by
field-proven insights. The methodologies described herein are designed to be self-validating,
ensuring researchers can confidently replicate and interpret their own findings.

Introduction: The Molecular Profile of 4-
Methylpiperidin-2-one

4-Methylpiperidin-2-one is a derivative of piperidine featuring a carbonyl group at the 2-
position and a methyl group at the 4-position. This substitution pattern introduces a chiral
center at the C4 carbon, leading to the existence of (R) and (S) enantiomers. The presence of
the amide (lactam) functional group and the stereochemistry of the molecule are key structural
features that are definitively elucidated by the spectroscopic techniques discussed below.
Understanding these features is paramount for its application as a building block in the
synthesis of more complex molecules.

Molecular Structure and Properties:

e Molecular Formula: CeH11NO
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e Molecular Weight: 113.16 g/mol
e Monoisotopic Mass: 113.084063974 Da
e CAS Number: 165385-79-5 ((4R)-isomer)

The following sections will detail the expected spectral output from *H NMR, 13C NMR, IR, and
MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 4-Methylpiperidin-2-one, both *H and 3C NMR are essential for
unambiguous structural assignment.

Methodologies for NMR Data Acquisition

High-quality NMR data is predicated on correct sample preparation and instrument
parameterization. The following protocol is a validated starting point for obtaining clean, high-
resolution spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylpiperidin-2-one
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5
mm NMR tube. The use of a solvent with a known residual peak is crucial for referencing the
spectrum.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to obtain singlets for each unique carbon
environment.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

'H NMR Spectral Data and Interpretation

The *H NMR spectrum provides information on the number of different proton environments,
their chemical shifts, spin-spin coupling patterns, and integration (relative number of protons).
The interpretation relies on understanding how the electron-withdrawing carbonyl group and
the alkyl substitutions influence the chemical shifts of adjacent protons.

Note:Specific, experimentally verified chemical shift and coupling constant data from a primary
literature source for 4-Methylpiperidin-2-one is not publicly available at the time of this writing.
The data presented in Table 1 is a predicted and interpreted spectrum based on established
principles of NMR spectroscopy and data from closely related structures. Researchers should
use this as a guide and verify against their own experimental data.

Table 1: Predicted *H NMR Data for 4-Methylpiperidin-2-one in CDCIs

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b2599872?utm_src=pdf-body
https://www.benchchem.com/product/b2599872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2599872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality and
Insights

~6.0-7.0 brs 1H

NH

The amide
proton is typically
broad due to
guadrupole
broadening from
the adjacent
nitrogen and
chemical
exchange. Its
chemical shift
can be highly
variable
depending on
concentration

and solvent.

~3.2-34 m 2H

C6-H2 (axial &

equatorial)

These protons
are adjacent to
the nitrogen
atom, which
deshields them,
shifting them
downfield. They
will appear as a
complex multiplet
due to coupling
with each other

and C5 protons.

~2.3-2.5 m 2H

C3-H:z (axial &

equatorial)

These protons
are alpha to the
carbonyl group,
which is strongly
electron-
withdrawing,

causing a
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significant
downfield shift.
They will show
complex coupling
with each other
and the C4

proton.

~2.0-2.2 m 1H

C4-H

This methine
proton is coupled
to the C3 and C5
methylene
groups and the
methyl group
protons, resulting
in a complex

multiplet.

~1.8-2.0 m 1H

C5-H (axial)

The axial and
equatorial
protons at C5 are
diastereotopic
and will have
different
chemical shifts
and coupling
constants,
leading to
complex splitting

patterns.

~1.4-1.6 m 1H

C5-H (equatorial)

See above.

~1.05 d 3H

C4-CHs

The methyl
group protons
are coupled to
the C4 methine
proton, resulting

in a doublet. Its
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upfield shift is
characteristic of
an alkyl group
not directly
attached to a

heteroatom.

3C NMR Spectral Data and Interpretation

The 13C NMR spectrum indicates the number of unique carbon environments in the molecule.
The chemical shifts are highly sensitive to the electronic environment, providing definitive

evidence for the key functional groups.

Note:As with the 'H NMR data, the following table represents a predicted spectrum based on

established chemical shift correlations.

Table 2: Predicted 13C NMR Data for 4-Methylpiperidin-2-one in CDCl3
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Chemical Shift (6, ppm) Assignment Causality and Insights

The carbonyl carbon of a
~175 C2 (C=0) lactam typically resonates in

this downfield region.

This carbon is attached to the

nitrogen, resulting in a

~48-52 C6 _ _

downfield shift compared to a

standard alkane.

The carbon alpha to the
~35-40 C3 carbonyl group is shifted

downfield.

A typical methylene carbon in
~30-35 C5 yp o .y

a piperidine ring.

The methine carbon bearing
~28-32 C4

the methyl group.

The methyl carbon appears in
~20-23 C4-CHs the typical upfield aliphatic

region.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups
within a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Data Acquisition

Experimental Protocol: ATR-IR Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal
sample preparation.
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o Sample Application: Place a small amount (a single drop or a few crystals) of 4-
Methylpiperidin-2-one directly onto the ATR crystal.

o Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution
of 4 cm~1,

o Data Processing: Perform a background subtraction using a spectrum of the clean, empty
ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of 4-Methylpiperidin-2-one is dominated by absorptions from the N-H and
C=0 bonds of the lactam ring and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for 4-Methylpiperidin-2-one
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Wavenumber
(cm™)

Vibration Type Intensity

Interpretation and
Insights

~3200

N-H stretch Medium-Strong

This absorption is
characteristic of a
secondary amide
(lactam). The peak
may be broad,
especially in the
presence of hydrogen

bonding.

~2850-2960

C-H stretch (sp?) Strong

These bands
correspond to the
symmetric and
asymmetric stretching
vibrations of the
methyl and methylene
groups in the

piperidine ring.

~1650-1680

C=0 stretch (amide 1) Strong

This is one of the
most intense and
characteristic peaks in
the spectrum,
confirming the
presence of the
lactam carbonyl
group. Its position is
indicative of a six-
membered ring

lactam.

~1450-1470

CH2/CHs bend

(scissoring)

Medium

These absorptions are
due to the bending
vibrations of the alkyl

groups.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through the analysis of its fragmentation patterns upon ionization.

Methodology for MS Data Acquisition

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization (El) source, commonly

coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

o Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will
separate the compound from the solvent and any impurities before it enters the MS source.

« lonization: In the EI source, the molecule is bombarded with high-energy electrons (typically
70 eV), causing it to ionize and fragment.

e Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are
separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The El mass spectrum will show a molecular ion peak (M*-) corresponding to the molecular
weight of the compound, along with a series of fragment peaks that reveal the molecule's
connectivity.

Table 4: Predicted Mass Spectrometry Data for 4-Methylpiperidin-2-one
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m/z Value

lon

Interpretation and Insights

113

[M]*- (Molecular lon)

This peak confirms the
molecular weight of the
compound (CeH11NO). Its
presence is crucial for
confirming the identity of the

analyte.

98

[M - CHs]*

Loss of the methyl group from
the C4 position is a likely
fragmentation pathway,

resulting in a peak at m/z 98.

85

[M - COJ*: or [M - C2Ha]*-

Loss of a neutral carbon
monoxide molecule via
cleavage of the lactam ring.
Alternatively, cleavage could

lead to the loss of ethene.

70

[M - CHs - COJ*

A subsequent fragmentation
involving the loss of carbon
monoxide from the [M - CHs]*

ion.

56

[CsHeN]* or [CaHs]*

Alpha-cleavage next to the
nitrogen or fragmentation of
the carbocyclic portion of the
ring can lead to smaller, stable

fragments like this.

42

[C2HaN]* or [C3He]*

Further fragmentation can lead
to smaller ions. The peak at
m/z 42 is common in nitrogen-
containing aliphatic

compounds.

The logical relationship between the molecular ion and its primary fragments can be visualized

to better understand the fragmentation cascade.
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Caption: Primary fragmentation pathways for 4-Methylpiperidin-2-one in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and
definitive characterization of 4-Methylpiperidin-2-one. 1H and 13C NMR confirm the carbon-
hydrogen framework and the specific connectivity of the piperidone ring. IR spectroscopy
provides clear evidence of the key lactam functional group through its characteristic N-H and
C=0 stretching vibrations. Finally, mass spectrometry confirms the molecular weight and
provides insight into the molecule's stability and fragmentation patterns. Together, these
techniques form an essential analytical workflow for any researcher or drug development
professional working with this compound, ensuring its identity, purity, and structural integrity.

 To cite this document: BenchChem. [A Spectroscopic Guide to 4-Methylpiperidin-2-one:
Structure, Characterization, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2599872#spectroscopic-data-for-4-methylpiperidin-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2599872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

